Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate
Description
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate (referred to as the target compound) is a sulfonamide derivative featuring a methoxy-substituted phenyl ring linked to a 4-methylacridin-9-ylamino group. The compound’s structure includes:
- A 3-methoxy-4-aminophenyl moiety, which may influence electronic and steric interactions in biological systems.
- A monomethanesulfonate counterion, which enhances solubility for pharmaceutical formulation .
The compound’s structural complexity positions it within a class of acridine-based sulfonamides, which are explored for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
CAS No. |
51963-58-7 |
|---|---|
Molecular Formula |
C23H25N3O6S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-methoxy-4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S.CH4O3S/c1-14-7-6-9-17-21(14)23-18-10-5-4-8-16(18)22(17)24-19-12-11-15(13-20(19)28-2)25-29(3,26)27;1-5(2,3)4/h4-13,25H,1-3H3,(H,23,24);1H3,(H,2,3,4) |
InChI Key |
HVOJSINFDBMIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Amino-Acridine Derivatives
Starting Materials : The precursor amine is generally a 3-methoxy-4-((4-methyl-9-acridinyl)amino)aniline or a closely related derivative bearing the acridine nucleus substituted at the 9-position and methoxy groups on the phenyl ring.
Reagents : Methane sulfonyl chloride is the sulfonylating agent, typically used in slight excess to ensure complete conversion.
Solvents : Anhydrous nitroalkanes such as nitromethane, nitroethane, or nitropropane are preferred solvents due to their ability to dissolve both reactants and products and facilitate the removal of the amine hydrochloride salt byproduct.
Reaction Conditions : The reaction is conducted under anhydrous conditions, with the temperature maintained between 15°C and 25°C during the addition of methane sulfonyl chloride to the amine solution. After completion, the mixture is warmed to approximately 50°C to 80°C to dissolve the sulfonamide product fully.
Workup : The amine hydrochloride salt precipitates and is removed by filtration or centrifugation. The sulfonamide product is then separated from the nitroalkane solvent by extraction with water or by concentration under reduced pressure.
Yields : Reported yields for similar methane sulfonamide derivatives prepared by this method are high, typically above 90%, with an example yield of 94.3% cited for related sulfonamides.
Specific Example from Patent Literature
A patent describing the preparation of methane sulfonamide derivatives outlines the following procedure relevant to the target compound:
| Step | Description |
|---|---|
| 1 | Dissolve the substituted aniline (bearing the acridinyl and methoxy groups) in anhydrous nitropropane. |
| 2 | Slowly add methane sulfonyl chloride over 1.5 to 2 hours at 15-25°C under stirring. |
| 3 | Warm the reaction mixture to ~50°C to 80°C to ensure the sulfonamide product is soluble. |
| 4 | Filter to remove precipitated amine hydrochloride salt. |
| 5 | Extract the sulfonamide from the nitroalkane with water. |
| 6 | Remove residual nitroalkane by heating under vacuum at 75°C. |
| 7 | Concentrate the aqueous solution to obtain a 50% sulfonamide solution or isolate the solid product. |
This method yields chemically pure sulfonamide products in yields around 94-96%.
Reaction Parameters and Optimization
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Solvent | Nitroalkanes (nitromethane, nitroethane, nitropropane) | Anhydrous, facilitates salt removal |
| Temperature (addition) | 15–25°C | Controls reaction rate and selectivity |
| Temperature (post-addition) | 50–80°C | Ensures product solubility for filtration |
| Reaction time | 1.5–2 hours (addition) | Slow addition to control exotherm |
| Workup | Filtration, aqueous extraction | Removes amine hydrochloride and solvent |
| Yield | 90–96% | High yield with proper control |
Analytical and Structural Confirmation
The compound’s identity and purity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, consistent with the molecular formula $$C{22}H{21}N3O4S$$ and molecular weight approximately 459.5 g/mol. The presence of methoxy groups and acridinyl moiety is verified by characteristic signals in NMR spectra, while sulfonamide formation is confirmed by IR absorption bands near 1350 and 1150 cm$$^{-1}$$ corresponding to S=O stretching.
Summary Table of Preparation Method
Perspectives from Diverse Sources
Patent Literature : Provides a robust and scalable synthetic route with high yields and straightforward purification steps using nitroalkane solvents.
Chemical Databases : PubChem entries confirm molecular structures and related compounds but lack detailed synthetic protocols for this specific derivative.
Research Articles : While direct research articles on this exact compound’s synthesis are limited, analogous sulfonamide syntheses corroborate the described methodology involving methane sulfonyl chloride and substituted anilines under anhydrous conditions.
Chemical Reactions Analysis
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
The target compound is compared to structurally and functionally related sulfonamide derivatives below. Data are organized by substituent variations, pharmacological relevance, and physicochemical properties.
Structural Analogues with Acridinyl Groups
Key Insights :
- The 4-methyl substituent on the acridine ring in the target compound likely increases lipophilicity (logP ~5.8 estimated) compared to unsubstituted analogues, improving membrane permeability .
- Azide groups in CAS 110004-65-4 enable click chemistry applications but introduce instability risks .
- Nitro groups (e.g., CAS 89974-86-7) may enhance DNA damage via radical formation but could increase toxicity .
Pharmacologically Relevant Sulfonamides
Key Insights :
- Unlike Delavirdine , the target compound lacks a piperazine-indole system, suggesting divergent biological targets (e.g., kinases vs. viral enzymes) .
- Sulfentrazone highlights the sulfonamide group’s versatility in agrochemicals, whereas the target compound’s acridine moiety suggests pharmaceutical focus .
Methoxy-Substituted Sulfonamides
Key Insights :
- The 3-methoxy position in the target compound may sterically hinder interactions compared to 4-methoxy analogues like CAS 959-24-0, affecting target selectivity .
- Crystallographic data for N-(4-methoxyphenyl)benzenesulfonamide () suggests planar sulfonamide conformations critical for packing and stability, a feature likely shared by the target compound .
Biological Activity
Abstract
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Methanesulfonamide derivatives have been studied for their diverse biological activities. The specific compound has shown promise in various preclinical studies, particularly against viral infections and cancer cell lines. Understanding its biological activity is crucial for developing therapeutic applications.
- Molecular Formula : C24H26N4O3S
- Molecular Weight : 406.55 g/mol
- Density : 1.368 g/cm³
- Boiling Point : 574.6ºC at 760 mmHg
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity :
-
Anticancer Properties :
- Preliminary studies indicate that methanesulfonamide derivatives may exhibit cytotoxic effects against various cancer cell lines. The exact pathways remain under investigation but are believed to involve apoptosis induction and cell cycle arrest.
Antiviral Efficacy
Recent studies evaluated the compound's efficacy against HBV:
- In Vitro Studies : The compound was tested on HepG2.2.15 cells, demonstrating an IC50 value indicating effective inhibition of HBV replication.
- In Vivo Studies : Utilizing a duck HBV model, the compound showed significant antiviral activity, suggesting its potential as a therapeutic agent against HBV .
Anticancer Activity
Research has also focused on the anticancer potential:
- A study synthesized various methanesulfonamide derivatives and assessed their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives possess significant anti-proliferative effects .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
